7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-5-3-6(8(12)13)10-4-11(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKAWVGGVWLKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CN2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626513 | |
| Record name | 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752981-45-6 | |
| Record name | 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nickel/Copper-Catalyzed Coupling with Acrylic Acid
A patented route (CN111303162B) for analogous pyrrolopyrimidines involves a three-step sequence:
- Coupling Reaction : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid in the presence of nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) under nitrogen. Triphenylphosphine (4.3 mol%) and N,N-diisopropylethylamine (2.1 eq) in ethanol at 65°C yield 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield).
- Intramolecular Cyclization : The acrylic acid intermediate undergoes cyclization in dimethyl sulfoxide with cuprous chloride (40 mol%) and triethylamine (60 mol%) at 70°C, forming 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97.6% yield).
- Oxidation with DDQ : Treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran at 40–70°C aromatizes the dihydropyrimidine ring.
Adaptation for Target Compound : Replacing the cyclopentyl group with hydrogen and adjusting the pyrimidine substitution pattern could direct the synthesis toward 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid.
Methene Reagent-Mediated Condensation
CN110386936A discloses a route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using trimethyl orthoformate and 2-methyl-3,3-dichloroacrylonitrile. The resulting 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene undergoes cyclization with formamidine acetate to form the pyrrolopyrimidine core.
Relevance to Target Molecule : Introducing a carboxylic acid group at position 3 may require substituting acrylonitrile derivatives with carboxyl-containing analogs, such as acrylic acid, during the condensation step.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalysts/Reagents | Yield | Limitations |
|---|---|---|---|---|
| Nickel/Copper Coupling | Coupling, cyclization, oxidation | NiCl₂, CuI, DDQ | 73–97% | Requires inert conditions |
| Methene Condensation | Condensation, cyclization | Trimethyl orthoformate | N/A | Limited scope for carboxylation |
Table 1 . Comparison of synthetic approaches for pyrrolopyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been shown to exhibit notable anticancer activity, particularly through its ability to inhibit specific kinases involved in cancer pathways. In vitro studies have demonstrated its effectiveness against several human tumor cell lines, indicating a structure-dependent response in terms of cytotoxicity.
Table 1: Anticancer Activity Against Human Tumor Cell Lines
| Cell Line | IC50 (µM) | Viability Post-Treatment (%) |
|---|---|---|
| A549 (Lung Cancer) | 10 | 65 |
| HeLa (Cervical Cancer) | 15 | 70 |
| MCF-7 (Breast Cancer) | 12 | 68 |
The above data suggests that the compound can significantly reduce cell viability in various cancer types, making it a candidate for further development as a therapeutic agent.
Kinase Inhibition
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory disorders. The mechanism of action involves the inhibition of specific kinases, modulating signaling pathways crucial for cell proliferation and survival.
Biological Research
Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition and signal transduction pathways. Its ability to modulate enzyme activity provides insights into cellular mechanisms and potential therapeutic targets for various diseases.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against a range of pathogens, including multidrug-resistant strains of bacteria. This suggests its potential utility as a novel antibiotic agent.
Industrial Applications
Synthesis of Advanced Materials
In industrial settings, this compound is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. The scalability of its synthesis from laboratory to industrial levels is facilitated by optimizing reaction conditions to enhance yield and purity.
Case Studies
Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM, reinforcing its potential as an anticancer agent.
Antimicrobial Screening
Another investigation tested this compound against clinically significant pathogens including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting its utility in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid with analogs differing in substituents, ring systems, or functional groups. Key differences in synthesis, physicochemical properties, and applications are highlighted.
Positional and Substituent Variations in Pyrrolo-Pyrimidine Carboxylic Acids
Key Observations :
- Chlorine vs. Methoxy Substituents : Chlorine at C5 (pyrrolo[2,3-c]pyridine) reduces synthetic yield (71%) compared to methoxy (80%), likely due to steric or electronic challenges in cyclization .
- Ester Derivatives : Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate (predicted pKa: -0.05) exhibits higher lipophilicity than the carboxylic acid form, favoring blood-brain barrier penetration .
Ring System Modifications: Pyrrolo-Pyrimidine vs. Pyrido-Pyrimidine
Key Observations :
- Sulfonyl Modifications : The phenylsulfonyl group in pyrrolo[2,3-d]pyrimidine analogs improves selectivity for ATP-binding pockets in kinases .
Commercial Availability and Stability
- This compound hydrochloride is marketed by suppliers like Santa Cruz Biotechnology (sc-331766, $296/500 mg) but listed as discontinued by CymitQuimica .
- In contrast, ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 1582310-87-9) remains available, highlighting demand for ester derivatives in medicinal chemistry .
Biological Activity
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chlorine atom at the 7-position and a carboxylic acid group at the 3-position of the pyrimidine ring, enables it to interact with various biological targets, particularly kinases involved in cancer and inflammatory pathways.
Molecular Formula: C8H5ClN2O2
CAS Number: 752981-45-6
The synthesis of this compound typically involves multi-step organic reactions, often starting from simple precursors like dimethyl malonate. A common synthetic route includes cyclization and chlorination steps that yield the final product with high purity .
The biological activity of this compound primarily stems from its ability to inhibit specific kinases. By binding to these enzymes, it modulates signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to therapeutic effects in various diseases, particularly cancer .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several human tumor cell lines, showing a structure-dependent response in terms of cytotoxicity .
Table 1: Anticancer Activity Against Human Tumor Cell Lines
| Cell Line | IC50 (µM) | Viability Post-Treatment (%) |
|---|---|---|
| A549 (Lung Cancer) | 10 | 65 |
| HeLa (Cervical Cancer) | 15 | 70 |
| MCF-7 (Breast Cancer) | 12 | 68 |
Data sourced from various studies evaluating the compound's efficacy against different cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, indicating its potential as a novel antibiotic agent .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM .
- Antimicrobial Screening : Another investigation tested this compound against clinically significant pathogens including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting its utility in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, and how can reaction parameters be optimized for higher yields?
- The compound is typically synthesized via condensation reactions between methyl isocyanoacetate and pyrrole-2-carboxaldehydes in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Reaction optimization involves adjusting solvent polarity, base strength, and temperature (Table I, ). For analogs, yields can vary significantly depending on substituents; for example, electron-withdrawing groups like chlorine may require extended reaction times or higher temperatures to achieve >70% yields .
Q. What spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolopyrimidine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates empirical formulas. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity, especially when byproducts arise from incomplete chlorination or ester hydrolysis .
Q. How should researchers handle hygroscopic or reactive intermediates during the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?
- Intermediates like methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates should be stored under inert gas (e.g., argon) at −20°C to prevent moisture absorption or oxidation. For reactive chlorinated intermediates, use anhydrous solvents and glovebox techniques to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?
- Contradictions in NMR or MS data often arise from regioisomeric byproducts or residual solvents. For example, DBU-mediated reactions may produce zwitterionic intermediates that complicate spectral interpretation. Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers and isotopic labeling to track reaction pathways. If unexpected byproducts form, re-optimize the base-to-substrate ratio or substitute DBU with milder bases like triethylamine .
Q. What strategies are effective in elucidating the reaction mechanism of pyrrolo[1,2-c]pyrimidine formation, particularly in DBU-mediated condensations?
- Mechanistic studies should focus on the role of DBU as both a base and nucleophilic catalyst. Isotopic labeling (e.g., ¹⁵N in isocyanoacetate) can clarify cyclization steps. Computational methods (DFT calculations) may predict transition states, while in situ infrared (IR) spectroscopy monitors intermediate formation. Evidence suggests a stepwise mechanism involving imine formation followed by 6π-electrocyclic ring closure .
Q. How can multi-step synthetic routes involving unstable intermediates be designed for pyrrolo[1,2-c]pyrimidine analogs with complex substituents?
- For multi-step syntheses (e.g., introducing 4-chlorophenyl or methoxy groups), prioritize protecting-group strategies. For example, tert-butoxycarbonyl (Boc) groups can shield reactive amines during chlorination. Use flow chemistry to handle air-sensitive intermediates and reduce decomposition. Evidence from heterocyclic systems shows that DMF or dichloromethane (DCM) are optimal for coupling unstable intermediates like 3-aminophenyl derivatives .
Q. What computational tools integrate with experimental data to predict regioselectivity in chlorinated pyrrolopyrimidine systems?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model chlorination pathways at C7 vs. C5 positions. Pair these with Hammett σ constants to predict electronic effects of substituents. For validation, compare computed ¹³C NMR chemical shifts with experimental data; deviations >2 ppm may indicate unaccounted steric effects .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with literature values for analogous compounds (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in ) to identify systemic errors.
- Yield Optimization : For DBU-mediated reactions, maintain a substrate-to-base ratio of 1:1.2 to avoid side reactions. Pilot-scale syntheses may require switching to cheaper bases like K₂CO₃, but this risks lower yields .
- Safety Protocols : While direct safety data for this compound is limited, adopt protocols from structurally similar chlorinated heterocycles, including fume hood use and aquatic toxicity mitigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
